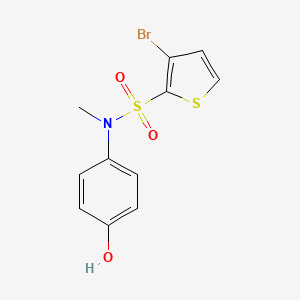
4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide, also known as F2695, is a chemical compound that has attracted scientific interest due to its potential therapeutic properties. This compound is a selective antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation. In
Mechanism of Action
4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide acts as a selective antagonist of the TRPV1 receptor, which is a member of the transient receptor potential (TRP) ion channel family. TRPV1 is involved in pain perception, inflammation, and thermoregulation. By blocking TRPV1, 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide can reduce pain and inflammation without affecting normal physiological functions.
Biochemical and Physiological Effects
4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has been shown to reduce pain and inflammation in animal models without causing significant side effects. In addition, 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has also been shown to have anti-tumor activity, suggesting a potential role in cancer therapy.
Advantages and Limitations for Lab Experiments
4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, as well as its favorable pharmacokinetic profile. However, 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide, including:
1. Further studies on the mechanism of action of 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide and its potential therapeutic targets beyond TRPV1.
2. Development of more efficient synthesis methods for 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide and its analogs.
3. Evaluation of the efficacy and safety of 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide in clinical trials for pain management, inflammation, and cancer.
4. Exploration of the potential of 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide as a tool for studying TRPV1 function and its role in disease.
5. Investigation of the potential of 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide in combination with other drugs for enhanced therapeutic efficacy.
Conclusion
4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide is a promising compound with potential therapeutic properties in pain management, inflammation, and cancer. Its selective antagonist activity on TRPV1 receptor has been well-studied in preclinical studies. Although 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has some limitations, its favorable pharmacokinetic profile and high potency make it a promising candidate for further research. Future studies should focus on exploring 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide's mechanism of action, evaluating its efficacy and safety in clinical trials, and investigating its potential in combination with other drugs.
Synthesis Methods
The synthesis of 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide involves several steps, starting with the reaction of 2-methylcyclohexanone with methylamine to produce N-methyl-2-methylcyclohexylamine. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to yield 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide. The purity and yield of 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has been studied for its potential therapeutic properties in various areas, including pain management, inflammation, and cancer. In preclinical studies, 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has been shown to reduce pain and inflammation in animal models of neuropathic pain, osteoarthritis, and inflammatory bowel disease. 4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has also demonstrated anti-tumor activity in cancer cell lines and animal models, suggesting a potential role in cancer therapy.
properties
IUPAC Name |
4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S/c1-11-5-3-4-6-14(11)16(2)19(17,18)13-9-7-12(15)8-10-13/h7-11,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKBLFCTHJEQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methyl-N-(2-methylcyclohexyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)


![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)
![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)

![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)


